N,N'-dicyclopentylhexanediamide

Description

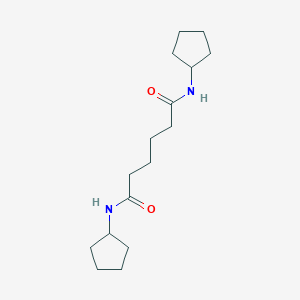

N,N'-Dicyclopentylhexanediamide is a diamide derivative with a hexane backbone and cyclopentyl substituents on both amide nitrogen atoms. This article compares this compound with structurally related compounds from the evidence, focusing on molecular features, substituent effects, and functional group differences.

Properties

Molecular Formula |

C16H28N2O2 |

|---|---|

Molecular Weight |

280.41g/mol |

IUPAC Name |

N,N'-dicyclopentylhexanediamide |

InChI |

InChI=1S/C16H28N2O2/c19-15(17-13-7-1-2-8-13)11-5-6-12-16(20)18-14-9-3-4-10-14/h13-14H,1-12H2,(H,17,19)(H,18,20) |

InChI Key |

MBWDCMJSIRVFJT-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)CCCCC(=O)NC2CCCC2 |

Canonical SMILES |

C1CCC(C1)NC(=O)CCCCC(=O)NC2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N,N',N'-Tetrabutylpentanediamide

- Structure : Pentanediamide with tetrabutyl groups on both amide nitrogens .

- Key Differences: Backbone Length: Shorter pentane chain (5 carbons) vs. hexane (6 carbons) in the target compound. Applications: Such diamides are often used as extractants or catalysts in organic synthesis.

N,N'-Dibutylhexanediamine

- Structure : Hexanediamine with butyl groups on both amine nitrogens .

- Key Differences :

- Functional Group : Amine (-NH₂) vs. amide (-CONR₂). Amides are less basic but more hydrolytically stable.

- Reactivity : Diamines are nucleophilic and used in polymer synthesis (e.g., polyamides), whereas diamides may serve as ligands or intermediates.

| Property | This compound | N,N'-Dibutylhexanediamine |

|---|---|---|

| Molecular Formula | C₁₆H₂₈N₂O₂ | C₁₄H₃₂N₂ |

| Functional Group | Diamide | Diamine |

| Applications | Hypothetical: Catalysis, extraction | Polymer crosslinking |

N,N-Diethylacetamide

- Structure: Monoamide with ethyl groups on the nitrogen and an acetyl backbone .

- Key Differences :

- Chain Complexity : Single amide group vs. two in the target compound.

- Solubility : N,N-Diethylacetamide is highly polar and miscible with water, whereas bulky cyclopentyl groups in the target compound may reduce hydrophilicity.

| Property | This compound | N,N-Diethylacetamide |

|---|---|---|

| Molecular Formula | C₁₆H₂₈N₂O₂ | C₆H₁₃NO |

| Amide Groups | 2 | 1 |

| Polarity | Moderate (cyclopentyl hindrance) | High |

Research Findings and Implications

- Steric Effects : Cyclopentyl substituents in the target compound may enhance thermal stability but reduce solubility compared to linear alkyl chains (e.g., butyl or ethyl groups) .

- Functional Group Impact : Diamides generally exhibit higher chemical resistance than diamines, making them suitable for harsh reaction conditions .

- Gaps in Evidence: No direct data on the target compound’s synthesis, toxicity, or applications were found. Further experimental studies are required to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.